8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol
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Overview
Description
tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate: is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.
Functionalization with Hydroxy and Thia Groups: The hydroxy and thia groups are introduced through selective functionalization reactions, such as hydroxylation and thiolation, respectively.
Industrial Production Methods
Industrial production of tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or thia groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-hydroxy-2-thia-8-azaspiro[45]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure and functional groups make it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In industry, tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and thia groups can facilitate interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination of elements provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable scaffold for the development of new molecules with diverse applications.
Properties
Molecular Formula |
C13H23NO3S |
---|---|
Molecular Weight |
273.39 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO3S/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)9-18-8-10(13)15/h10,15H,4-9H2,1-3H3 |
InChI Key |
XSXYTZHXFJTXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CSCC2O |
Origin of Product |
United States |
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